Linalyl propionate
Linalyl propionate
Linalyl propionate occurs naturally in green tea and essential oil of Annona muricata fresh fruit pulp.
Linalyl propionate, also known as fema 2645, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Linalyl propionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, linalyl propionate is primarily located in the membrane (predicted from logP) and cytoplasm. Linalyl propionate is a bergamot, fresh, and lily tasting compound that can be found in ginger and herbs and spices. This makes linalyl propionate a potential biomarker for the consumption of these food products.
Linalyl propionate, also known as fema 2645, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Linalyl propionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, linalyl propionate is primarily located in the membrane (predicted from logP) and cytoplasm. Linalyl propionate is a bergamot, fresh, and lily tasting compound that can be found in ginger and herbs and spices. This makes linalyl propionate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
144-39-8
VCID:
VC21031865
InChI:
InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3
SMILES:
CCC(=O)OC(C)(CCC=C(C)C)C=C
Molecular Formula:
C13H22O2
Molecular Weight:
210.31 g/mol
Linalyl propionate
CAS No.: 144-39-8
Cat. No.: VC21031865
Molecular Formula: C13H22O2
Molecular Weight: 210.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Linalyl propionate occurs naturally in green tea and essential oil of Annona muricata fresh fruit pulp. Linalyl propionate, also known as fema 2645, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Linalyl propionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, linalyl propionate is primarily located in the membrane (predicted from logP) and cytoplasm. Linalyl propionate is a bergamot, fresh, and lily tasting compound that can be found in ginger and herbs and spices. This makes linalyl propionate a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 144-39-8 |
| Molecular Formula | C13H22O2 |
| Molecular Weight | 210.31 g/mol |
| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl propanoate |
| Standard InChI | InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3 |
| Standard InChI Key | WAQIIHCCEMGYKP-UHFFFAOYSA-N |
| SMILES | CCC(=O)OC(C)(CCC=C(C)C)C=C |
| Canonical SMILES | CCC(=O)OC(C)(CCC=C(C)C)C=C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator